N-(2-Benzyl-4-phenyl-1H-imidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Benzyl-4-phenyl-1H-imidazol-1-yl)acetamide is a compound belonging to the imidazole family, which is known for its diverse range of chemical and biological properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a benzyl and phenyl group attached to the imidazole ring, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzyl-4-phenyl-1H-imidazol-1-yl)acetamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzyl-4-phenyl-1H-imidazol-1-yl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives of the imidazole ring.
Scientific Research Applications
N-(2-Benzyl-4-phenyl-1H-imidazol-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-Benzyl-4-phenyl-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical processes. The benzyl and phenyl groups enhance its binding affinity and specificity, making it a potent compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Benznidazole: Used for the treatment of Chagas disease.
Metronidazole: An antibiotic and antiprotozoal medication.
Omeprazole: A proton pump inhibitor used to treat gastric issues.
Uniqueness
N-(2-Benzyl-4-phenyl-1H-imidazol-1-yl)acetamide stands out due to its unique combination of benzyl and phenyl groups attached to the imidazole ring. This structural feature enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
39678-31-4 |
---|---|
Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-(2-benzyl-4-phenylimidazol-1-yl)acetamide |
InChI |
InChI=1S/C18H17N3O/c1-14(22)20-21-13-17(16-10-6-3-7-11-16)19-18(21)12-15-8-4-2-5-9-15/h2-11,13H,12H2,1H3,(H,20,22) |
InChI Key |
YIZKIRPQPLRCDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN1C=C(N=C1CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.